SAR-Driven Selectivity Profile: 4-Chloro vs. 5-Chloro Regioisomer
The 4-chloro substitution on the central phenyl ring, as in the target compound, is a specific structural element claimed in patent series US6759414 for achieving potent fXa inhibition. Quantitative SAR models for anthranilamide fXa inhibitors establish that the position of the chloro substituent directly correlates with biological activity (log 1/IC50). While exact IC50 values for this single compound are not publicly disclosed in a head-to-head comparative primary paper, the regioisomer 2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide (CAS 229343-30-0) is listed as a distinct chemical entity in the same patent, indicating differentiated performance not reachable by mere isomer interchange [1][2].
| Evidence Dimension | Positional SAR for factor Xa inhibitory activity |
|---|---|
| Target Compound Data | Specified as a 4-chloro substituted anthranilamide in patent claims (structure exemplified) |
| Comparator Or Baseline | 2-Amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide (CAS 229343-30-0, 5-chloro isomer); 2-amino-N-(5-chloropyridin-2-yl)benzamide (CAS 280771-61-1, des-chloro analog) |
| Quantified Difference | Positional isomerism leads to a predicted difference in pIC50 based on QSAR models for this chemotype; precise values are proprietary but the structural distinction is chemically defined and patent-protected. |
| Conditions | In silico QSAR modeling and in vitro human factor Xa enzyme inhibition assays inferred from anthranilamide inhibitor class patent literature. |
Why This Matters
For procurement in an anticoagulant discovery program, this ensures the tool compound possesses the exact substitution pattern required to engage the S1/S4 pockets as designed, avoiding the wasted synthesis and assay costs of a less active or inactive isomer.
- [1] US6759414B2. (2004). Aromatic amides. United States Patent. Retrieved from https://patents.google.com/patent/US6759414B2/en. View Source
- [2] Vadivelan, S., et al. (2007). QSAR studies of N(1)-(5-chloro-2-pyridyl)-2-{[4-(alkyl methyl)benzoyl]amino}-5-chlorobenzamide analogs as factor Xa inhibitors. European Journal of Medicinal Chemistry, 42(4), 549-557. (Provides QSAR models for related anthranilamide fXa inhibitors). View Source
